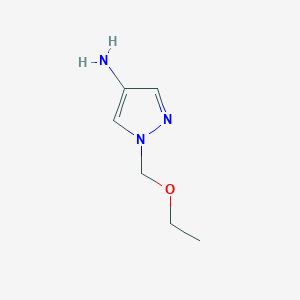
6-aminopyridine-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridine-2-sulfonamide hydrochloride, also known as 6-APS, is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 134°C. It is soluble in water and has a pKa of 6.6. 6-APS has a variety of applications in chemistry, biology, and pharmacology, and is often used as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
6-aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research and laboratory experiments. It is often used as a starting material for the synthesis of other compounds, including drugs, dyes, and other organic molecules. In addition, it is used as a reagent in organic chemistry, and as a catalyst in the synthesis of polymers. It is also used in biochemical studies and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
6-aminopyridine-2-sulfonamide hydrochloride acts as a proton donor in biochemical reactions, and is used as a catalyst for the synthesis of polymers. It is also used as a reagent in organic chemistry and as a starting material for the synthesis of other compounds. In addition, it is used as a substrate for the synthesis of various enzymes and as a co-factor in enzyme-catalyzed reactions.
Biochemical and Physiological Effects
6-aminopyridine-2-sulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-aminopyridine-2-sulfonamide hydrochloride is its versatility and ease of use in laboratory experiments. It is relatively inexpensive and widely available, and can be used as a reagent in organic chemistry and as a starting material for the synthesis of other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not suitable for use in clinical applications due to its potential toxicity.
Direcciones Futuras
Future research on 6-aminopyridine-2-sulfonamide hydrochloride should focus on its potential applications in pharmaceuticals and biotechnology. In particular, further studies should focus on its potential use in the development of new drugs and therapies. Additionally, further research should be conducted on its potential toxicity and how it can be used safely in laboratory experiments. Finally, further studies should focus on its potential applications in the synthesis of polymers and other organic molecules.
Métodos De Síntesis
6-aminopyridine-2-sulfonamide hydrochloride can be synthesized from 6-amino-2-pyridinesulfonic acid and hydrochloric acid. The reaction is carried out in an aqueous solution of hydrochloric acid at room temperature. The reaction is complete when the pH of the solution reaches 8.5. The product is then isolated by filtration and recrystallized from methanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-aminopyridine-2-sulfonamide hydrochloride can be achieved through a two-step process. The first step involves the synthesis of 6-aminopyridine-2-sulfonamide, which is then converted to the hydrochloride salt in the second step.", "Starting Materials": [ "Pyridine-2-sulfonamide", "Ammonia", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-aminopyridine-2-sulfonamide", "a. Dissolve pyridine-2-sulfonamide (1.0 g) in concentrated hydrochloric acid (10 mL) and cool the solution to 0°C.", "b. Slowly add a solution of sodium nitrite (0.6 g) in water (2 mL) to the above solution with stirring. Keep the temperature below 5°C.", "c. After the addition is complete, stir the reaction mixture for 10 minutes at 0°C.", "d. Add a solution of ammonia (1.0 mL) in water (5 mL) to the reaction mixture with stirring. Keep the temperature below 5°C.", "e. After the addition is complete, stir the reaction mixture for 30 minutes at 0°C.", "f. Add sodium hydroxide solution (10%) dropwise to the reaction mixture until the pH reaches 9-10.", "g. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "h. Concentrate the organic layer under reduced pressure to obtain 6-aminopyridine-2-sulfonamide as a white solid.", "Step 2: Synthesis of 6-aminopyridine-2-sulfonamide hydrochloride", "a. Dissolve 6-aminopyridine-2-sulfonamide (1.0 g) in ethanol (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "b. Stir the reaction mixture for 1 hour at room temperature.", "c. Concentrate the reaction mixture under reduced pressure to obtain 6-aminopyridine-2-sulfonamide hydrochloride as a white solid." ] } | |
Número CAS |
2109404-65-9 |
Nombre del producto |
6-aminopyridine-2-sulfonamide hydrochloride |
Fórmula molecular |
C5H8ClN3O2S |
Peso molecular |
209.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



